4-((2-Fluorophenyl)thio)butan-2-one
Description
4-((2-Fluorophenyl)thio)butan-2-one is a sulfur-containing ketone derivative characterized by a fluorinated aromatic ring linked via a thioether group to a butan-2-one backbone.
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-(2-fluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-8(12)6-7-13-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3 |
InChI Key |
CCULHHWOXLTHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorophenyl)thio)butan-2-one typically involves the nucleophilic substitution reaction of 2-fluorothiophenol with a suitable butanone derivative. One common method involves the reaction of 2-fluorothiophenol with 4-chlorobutan-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 4-((2-Fluorophenyl)thio)butan-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2-Fluorophenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanone derivatives.
Scientific Research Applications
4-((2-Fluorophenyl)thio)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Fluorophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The fluorophenylthio group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Phenylsulfanyl)butan-2-one
- Structure : Phenylthio group attached to butan-2-one.
- Key Findings: Demonstrated potent tyrosinase inhibition (non-competitive) in mushroom assays and melanoma cells, outperforming arbutin and 1-phenyl-2-thiourea (PTU) . Low cytotoxicity (IC₅₀ > 50 µM in B16-F10 cells) and suppression of melanogenesis-related proteins (MITF, Trp-1, Trp-2, GP100) . Effective in vivo melanogenesis suppression in zebrafish models .
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)
- Structure : Hydroxyphenyl group attached to butan-2-one.
- Key Findings: Widely used in fragrances and cosmetics, with safety limits established by the IFRA Standard (e.g., ≤ 0.1% in leave-on products) . Limited evidence of tyrosinase inhibition compared to sulfur-containing analogs.
- Differentiation : The hydroxyl group enhances polarity but reduces lipophilicity, limiting membrane permeability compared to thioether-containing compounds .
4-Phenyl-2-butanone
4-[(4-Methylphenyl)sulfanyl]butan-2-one
- Structure : Methyl-substituted phenylthio group attached to butan-2-one.
- Key Findings :
Data Tables: Structural and Functional Comparison
Mechanistic and Functional Insights
- Thioether vs. Ether/Ketone Groups : The sulfur atom in thioether analogs enhances nucleophilicity and metal-binding capacity, critical for tyrosinase inhibition .
- Fluorine Substitution : The 2-fluorophenyl group likely increases metabolic stability and binding affinity through electronegative and hydrophobic effects, though direct data is needed.
- Cytotoxicity Trends : Sulfur-containing derivatives (e.g., 4-(phenylsulfanyl)butan-2-one) show lower cytotoxicity than hydroxylated analogs, suggesting thioether groups improve safety profiles .
Biological Activity
4-((2-Fluorophenyl)thio)butan-2-one, a synthetic organic compound, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11FOS
- Molecular Weight : Approximately 198.26 g/mol
- IUPAC Name : 4-((2-Fluorophenyl)thio)butan-2-one
The compound features a 2-fluorophenylthio group attached to a butan-2-one backbone, which enhances its reactivity and biological activity. The presence of the fluorinated phenyl group is particularly significant for interactions with various biological targets.
Overview of Biological Activity
Research indicates that 4-((2-Fluorophenyl)thio)butan-2-one exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in metabolic processes.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest interactions with molecular targets that modulate their activity. Key pathways include:
- Enzyme Inhibition : Inhibiting enzymes critical for neurotransmitter metabolism may suggest a role in mood-related disorders.
- Receptor Binding : Binding to GABA-A receptors has been indicated, which are crucial for anxiety regulation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-((2-Fluorophenyl)thio)butan-2-one, we can compare it with structurally similar compounds:
| Compound Name | Structure/Group | Unique Features |
|---|---|---|
| 1-(4-Fluorophenyl)butan-2-one | Amine instead of ketone | Different biological activities due to amine functionality |
| 4-Fluorothiophenol | Thiol group | Precursor used in synthesis; simpler structure |
| 4-(4-Fluorophenyl)sulfanylbutan-2-one | Sulfanyl instead of thio | Variation in sulfur oxidation state may affect reactivity |
This comparison highlights how structural variations can influence biological activity and potential therapeutic applications.
Enzyme Interaction Studies
Research has demonstrated that 4-((2-Fluorophenyl)thio)butan-2-one can significantly inhibit specific enzymes involved in neurotransmitter metabolism. This suggests a potential role in modulating mood-related disorders.
Receptor Binding Assays
Binding affinity studies indicate that this compound interacts effectively with GABA-A receptors. This interaction is crucial for anxiety regulation and suggests possible therapeutic applications for anxiety disorders.
In Vitro Antitumor Activity
While focused primarily on other compounds, studies have noted that thiol-functionalized compounds exhibit antitumor properties. This suggests the potential for further exploration of 4-((2-Fluorophenyl)thio)butan-2-one in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
